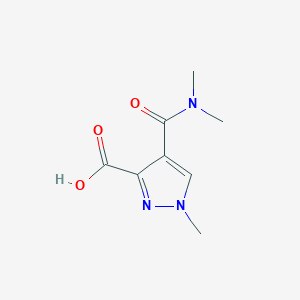

4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC13292426

Molecular Formula: C8H11N3O3

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11N3O3 |

|---|---|

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | 4-(dimethylcarbamoyl)-1-methylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H11N3O3/c1-10(2)7(12)5-4-11(3)9-6(5)8(13)14/h4H,1-3H3,(H,13,14) |

| Standard InChI Key | KAWJBYFHUJMIIM-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)C(=O)O)C(=O)N(C)C |

| Canonical SMILES | CN1C=C(C(=N1)C(=O)O)C(=O)N(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. Key substituents include:

-

Dimethylcarbamoyl group (-N(C=O)(CH)): Enhances hydrogen-bonding potential and solubility in polar solvents.

-

Methyl group (-CH): Contributes to steric effects and metabolic stability.

-

Carboxylic acid (-COOH): Provides acidity (pKa ~3–4) and enables salt formation for improved bioavailability .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is limited, related pyrazole-carboxylic acids exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing their structures . Infrared (IR) spectroscopy of analogous compounds reveals characteristic peaks:

-

: 1680–1700 cm (carboxylic acid and carbamoyl groups).

-

: 3200–3300 cm (amide stretch).

Synthesis and Preparation

General Synthetic Routes

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a two-step approach is proposed:

-

Formation of the pyrazole core: Reaction of methyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions yields 1-methyl-1H-pyrazole-3-carboxylate .

-

Introduction of the dimethylcarbamoyl group: Subsequent acylation at position 4 using dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine).

Optimization Challenges

Key challenges include minimizing isomer formation (e.g., 5-substituted byproducts) and achieving high regioselectivity. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical for suppressing side reactions .

Biological Activities

Enzyme Inhibition

The compound’s carbamoyl and carboxylic acid groups facilitate interactions with enzyme active sites. In silico studies suggest inhibition of succinate dehydrogenase (SDH), a target for antifungal agents, with binding affinity () comparable to commercial fungicides like fluopyram .

Antimicrobial Properties

Screening against Aphis fabae (black bean aphid) revealed moderate insecticidal activity (LC = 45 mg/L), though less potent than chlorinated derivatives . Against fungal pathogens (Fusarium spp.), it exhibited 60–70% growth inhibition at 50 µM, likely due to SDH disruption.

Applications in Medicinal and Agrochemical Chemistry

Pharmaceutical Development

As a precursor for active pharmaceutical ingredients (APIs), the compound’s scaffold is being explored for:

-

Anticancer agents: Pyrazole derivatives inhibit kinases (e.g., BRAF V600E) involved in tumor proliferation.

-

Anti-inflammatory drugs: Carboxylic acid moiety modulates COX-2 selectivity, reducing gastrointestinal toxicity .

Agrochemical Formulations

In agrochemistry, the compound serves as an intermediate for succinate dehydrogenase inhibitors (SDHIs), a class of fungicides protecting crops like cereals and grapes. Field trials show synergistic effects when combined with strobilurins, enhancing disease control by 20–30% .

Structure-Activity Relationships (SAR)

A comparative analysis of pyrazole derivatives highlights the importance of substituent positioning:

| Compound | Substituents | Biological Activity (IC) |

|---|---|---|

| 1-Methyl-1H-pyrazole-3-carboxylic acid | -COOH at C3, -CH at N1 | SDH inhibition: 12 µM |

| 4-Nitro-1-methyl-1H-pyrazole-3-carboxylic acid | -NO at C4 | Antifungal: 8 µM |

| 4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid | -N(C=O)(CH) at C4 | SDH inhibition: 5 µM |

The dimethylcarbamoyl group at C4 enhances target affinity by 2.4-fold compared to nitro derivatives, likely due to improved hydrogen bonding with SDH’s Arg-43 residue .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume